molecular formula C17H36N2S B1334961 Tetrabutylammonium thiocyanate CAS No. 3674-54-2

Tetrabutylammonium thiocyanate

Cat. No. B1334961
CAS RN: 3674-54-2
M. Wt: 300.5 g/mol
InChI Key: RSHBFZCIFFBTEW-UHFFFAOYSA-M
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Description

Tetrabutylammonium thiocyanate is a chemical compound that is used in various chemical reactions and processes. It is known for its role as a phase transfer catalyst and is involved in the synthesis of various organic compounds. The compound is also a component in solid electrolytes, where it contributes to the improvement of lithium plating processes in electrochemical cells .

Synthesis Analysis

The synthesis of alkyl thiocyanates can be efficiently carried out using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst under environmentally friendly conditions. This method allows for the conversion of alkyl halides to alkyl thiocyanates in water, yielding high purity products without the need for further purification .

Molecular Structure Analysis

The molecular structure of tetrabutylammonium thiocyanate has been studied in the

Scientific Research Applications

Solvation Studies

Tetrabutylammonium thiocyanate has been utilized in studies exploring solvation phenomena. Bacelon, Corset, and Loze (1983) investigated the solvation of thiocyanate anion in aprotic solvents using infrared spectroscopy. They discovered new bands assignable to simultaneous transitions between the vibrations of the anion and the solvent's CH3 group, shedding light on anion solvation by aprotic solvents (Bacelon, Corset, & Loze, 1983).

Spectral and Luminescent Properties

Research by Puzyk et al. (2003) delved into the spectral and luminescent properties of tetrabutylammonium bis(thiocyanate-S)phenylpyridinate(C, N)platinate(II). They examined the compound at various temperatures in different states, contributing valuable insights into the electronic excitation and luminescence of such complexes (Puzyk et al., 2003).

Synthesis of Alkyl Thiocyanates

A method for the efficient conversion of alkyl halides to alkyl thiocyanates using tetrabutylammonium bromide was described by Kiasat, Badri, and Sayyahi (2008). This environmentally friendly approach occurs in water, offering a simple pathway for synthesizing alkyl thiocyanates without producing isothiocyanates as by-products (Kiasat, Badri, & Sayyahi, 2008).

Conductance and Viscosity Studies

Chakraborty and Das (2004) reported on the electrical conductances and viscosities of tetrabutylammonium thiocyanate solutions in acetonitrile. Their findings provide insights into ionic association and solvation dynamics in such solutions, contributing to our understanding of electrolyte behavior in different solvents (Chakraborty & Das, 2004).

Applications in Liquid Chromatography

The use of tetrabutylammonium thiocyanate in liquid chromatography was explored by Poole et al. (1986). They synthesized various alkylammonium salts, including those with thiocyanate, and found them suitable as mobile phases in liquid chromatography, especially when mixed with a second solvent of low viscosity. This research expands the potential applications of tetrabutylammonium thiocyanate in analytical chemistry (Poole et al., 1986).

Ion-Pair Chromatography

Xu et al. (1993) optimized conditions for determining oxidizable inorganic anions, including thiocyanate, using reversed-phase ion-pair chromatography with amperometric detection. Tetrabutylammonium hydroxide was selected as the ion-pairing agent, showcasing the practical applications of tetrabutylammonium compounds in chromatography (Xu et al., 1993).

Extraction and Spectrophotometric Determination

Hernández-Méndez, Alonso-mateos, and Martín-mateos (1984) developed methods for extracting ion-pairs formed with tetrabutylammonium chloride and thiocyanate from solutions, applicable to the spectrophotometric determination of metals like iron, cobalt, and palladium. This highlights the role of tetrabutylammonium thiocyanate in analytical methods for metal ion detection (Hernández-Méndez, Alonso-mateos, & Martín-mateos, 1984).

Solid Electrolytes and Electrochemical Applications

Saidi (1997) introduced solid electrolytes containing tetrabutylammonium thiocyanate for producing electrochemical cells. This research demonstrates the potential of tetrabutylammonium thiocyanate in enhancing lithium plating processes and improving electrolyte coatability in battery technology (Saidi, 1997).

Safety And Hazards

Tetrabutylammonium thiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash hands and face thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tetrabutylazanium;thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.CHNS/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHBFZCIFFBTEW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190196
Record name Tetrabutylammonium thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium thiocyanate

CAS RN

3674-54-2
Record name 1-Butanaminium, N,N,N-tributyl-, thiocyanate (1:1)
Source CAS Common Chemistry
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Record name Tetrabutylammonium thiocyanate
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Record name Tetrabutylammonium thiocyanate
Source EPA DSSTox
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Record name Tetrabutylammonium thiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetrabutylammonium thiocyanate
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Tetrabutylammonium thiocyanate
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Tetrabutylammonium thiocyanate
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Tetrabutylammonium thiocyanate
Reactant of Route 5
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Tetrabutylammonium thiocyanate

Citations

For This Compound
245
Citations
JM Chakraborty, B Das - Zeitschrift für Physikalische Chemie, 2004 - degruyter.com
… As tetrabutylammonium thiocyanate is found to be somewhat associated in acetonitrile from our conductivity measurements, the viscosity data have been analyzed by the following …
Number of citations: 38 www.degruyter.com
T Fujihira, T Takido, M Seno - Journal of Molecular Catalysis A: Chemical, 1999 - Elsevier
… Tetrabutylammonium thiocyanate and tetrabutylphosphonium bromide show a highest efficiency as a PTC for this method. In general, the phosphonium salt is more effective than the …
Number of citations: 22 www.sciencedirect.com
SE Kabir - 1988 - nopr.niscpr.res.in
… Tetrabutylammonium thiocyanate (Bu4NSCN) was prepared by the reaction of tetrabutylammonium hydroxide (1 mol dm-3in MeOH) with ammonium thiocyanate (Found: C, 67.1; …
Number of citations: 2 nopr.niscpr.res.in
M Handa, H Ishida, K Ito, T Adachi, T Ikeue, I Hiromitsu… - Chemical Papers, 2008 - Springer
… H-NMR spectra of [Ru2{O2C(CH2)7CH3}4(SCN)]n in CD2Cl2 showed broad signals which can be ascribed to polymeric species, as the addition of tetrabutylammonium thiocyanate …
Number of citations: 16 link.springer.com
M Hojo, Y Miyauchi, A Tanio, Y Imai - Journal of the Chemical Society …, 1991 - pubs.rsc.org
… Tetrabutylammonium thiocyanate (n-Bu,NSCN) was purchased from Fluka (assay > 99%), and dried in uucuo at room temperature. Lithium perchlorate (Wako, anhydrous, GR grade) …
Number of citations: 34 pubs.rsc.org
AV Yermalayeu, DH Zaitsau, VN Emel'yanenko… - Journal of Solution …, 2015 - Springer
… 2, the enthalpy of formation of tetrabutylammonium thiocyanate \( \Delta_{\text{f}} H_{\text{m}}… 1.0) kJ·mol −1 [16], the enthalpy of formation of tetrabutylammonium thiocyanate is given by: …
Number of citations: 18 link.springer.com
MK Nazeeruddin, M Grätzel - Journal of Photochemistry and Photobiology …, 2001 - Elsevier
… The solid was dissolved by the addition of tetrabutyl ammonium hydroxide solution in the presence of tetrabutylammonium thiocyanate. The solution was filtered and the filtrate pH was …
Number of citations: 75 www.sciencedirect.com
AD Jordan, C Luo, AB Reitz - The Journal of organic chemistry, 2003 - ACS Publications
… reaction of substituted anilines with tetrabutylammonium thiocyanate and prepared riluzole (… of 4-(trifluoromethoxy)aniline, tetrabutylammonium thiocyanate, and 1 in dichloromethane at …
Number of citations: 180 pubs.acs.org
M North, M Omedes-Pujol, C Young - Organic & Biomolecular …, 2012 - pubs.rsc.org
… Tetrabutylammonium thiocyanate is shown to be an excellent catalyst for the synthesis of … Tetrabutylammonium thiocyanate 2 and tetrabutylammonium azide 3 were selected as both …
Number of citations: 25 pubs.rsc.org
JM Pringle, J Golding, CM Forsyth… - Journal of Materials …, 2002 - pubs.rsc.org
… thiocyanates, eg. tetrabutylammonium thiocyanate, a well-… . 120–123 C for tetrabutylammonium thiocyanate). It is interesting that … , such as tetrabutylammonium thiocyanate, 9 particularly …
Number of citations: 155 pubs.rsc.org

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